(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Description
(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine (CAS: 767291-67-8, C₂₀H₄₂N₂, MW: 310.56) is a chiral cyclohexane-1,2-diamine derivative featuring dimethylamino groups at the 1,2-positions and bulky 3,3-dimethylbutyl substituents on the nitrogen atoms. Its stereochemical rigidity and lipophilic substituents make it suitable for applications in asymmetric catalysis and coordination chemistry .
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCWVKVNKNXOGZ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN(C)[C@H]1CCCC[C@@H]1N(C)CCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464540 | |
| Record name | (1S,2S)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767291-67-8 | |
| Record name | (1S,2S)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Aziridinium Ion Opening
The aziridinium ion intermediate undergoes regioselective ring-opening by 3,3-dimethylbutylamine, favoring attack at the less substituted carbon to form the trans-diamine backbone. The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. A molar ratio of 1:1.2 (aziridinium ion to amine) optimizes conversion.
N-Methylation Strategies
Resolution of Enantiomers
The (1S,2S) configuration is achieved via chiral resolution using α-methylbenzylamine as a resolving agent. Diastereomeric salts are formed by treating the racemic diamine with (R)-α-methylbenzylamine in ethanol, followed by fractional crystallization. Co-crystallization with fumaric acid further enriches enantiomeric excess (ee) to >99%.
Table 1: Key Reaction Parameters for Enantiomeric Resolution
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Salt Formation | Ethanol, 25°C, 12 h | 85 | 50 |
| Fractional Crystallization | Hexane/ethyl acetate (3:1), −20°C | 70 | 90 |
| Fumaric Acid Co-crystallization | Methanol, 40°C | 65 | 99 |
Alternative Routes: Direct Alkylation of trans-1,2-Diaminocyclohexane
An alternative pathway involves direct alkylation of trans-1,2-diaminocyclohexane. This method employs a two-step protection-alkylation-deprotection sequence:
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Protection : One amine group is shielded using a tosyl chloride in pyridine, yielding N-tosyl-1,2-diaminocyclohexane.
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Alkylation : The free amine reacts with 3,3-dimethylbutyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH).
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Deprotection : Hydrolysis with concentrated HCl (100°C, 8 h) removes the tosyl group.
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Methylation : The deprotected amine is methylated using methyl iodide and DBU in DMF.
This route avoids aziridinium intermediates but requires rigorous protection/deprotection steps, reducing overall efficiency (total yield: 55–60%).
Industrial-Scale Considerations
Large-scale production prioritizes cost-effective reagents and minimal purification steps. A one-pot synthesis variant combines cyclohexene oxide, dimethylamine, and 3,3-dimethylbutylamine in a sequential addition protocol. Using catalytic tetrafluoroboric acid (HBF4) accelerates aziridinium ion formation, reducing reaction time from 24 h to 6 h. Continuous flow systems further enhance throughput, achieving a space-time yield of 120 g/L·h.
Analytical Characterization
Critical quality control metrics include:
Challenges and Optimizations
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Epimerization : Mitigated by maintaining pH < 10 during methylation.
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Byproducts : Over-alkylation products (e.g., quaternary ammonium salts) are minimized using methyl p-nitrobenzenesulfonate instead of methyl iodide.
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Solvent Selection : THF outperforms DMF in aziridinium reactions due to lower polarity, reducing side reactions .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylbutyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the alkyl or aryl groups used.
Scientific Research Applications
(1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of neurotransmitter systems in neurological research.
Comparison with Similar Compounds
Structural Analogues with Cyclohexane-1,2-diamine Backbone
Pyridylmethyl-Substituted Derivatives
- (R,R)-N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)cyclohexane-1,2-diamine (R,R-mcp) :
- Structure : Pyridylmethyl groups replace 3,3-dimethylbutyl.
- Applications : Forms Mn(II) complexes for asymmetric epoxidation of α,β-unsaturated ketones, achieving 56–70% enantiomeric excess (ee) .
- Comparison : Pyridyl groups enable tetradentate coordination, enhancing catalytic activity in oxidation reactions. The target compound’s bulky alkyl groups may reduce coordination flexibility but improve steric control .
Schiff Base Derivatives
- N,N'-bis(phenylmethylene)cyclohexane-1,2-diamine :
- Structure : Imine linkages formed via condensation with aldehydes (e.g., benzaldehyde) .
- Applications : Antimicrobial activity against Staphylococcus aureus (MIC: 93.75–375 μg/mL) but inactive against Candida albicans .
- Comparison : Schiff bases are prone to hydrolysis, whereas the target compound’s alkylated amines offer greater stability. Electronic effects from nitro substituents in Schiff bases enhance antimicrobial activity, absent in the alkylated target compound .
Phosphine-Containing Derivatives
- (1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine: Structure: Phosphine groups introduced for transition-metal catalysis. Applications: Air-sensitive ligand for asymmetric transformations. Comparison: Phosphine ligands enable diverse coordination modes, while the target compound’s non-coordinating alkyl groups limit metal interactions but simplify synthesis .
Ethane-1,2-diamine Backbone Analogues
- N,N′-Dimethyl-N,N′-bis(2-pyridylmethyl)ethane-1,2-diamine (BPMEN) :
Functional and Steric Analysis
Biological Activity
(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral compound with potential applications in various biological and chemical processes. Its unique structure allows it to interact with biological systems in specific ways that merit detailed investigation.
- Molecular Formula : CHN
- Molecular Weight : 310.56 g/mol
- CAS Number : 767291-67-8
The compound exhibits biological activity primarily through its interactions with cellular receptors and enzymes. It is hypothesized to function as a ligand for certain receptors due to its structural characteristics, which allow it to mimic natural substrates.
In Vitro Studies
Research has demonstrated that this compound can influence cellular processes such as:
- Cell Proliferation : Studies indicate that the compound may modulate cell growth in specific cancer cell lines.
- Enzyme Inhibition : Preliminary data suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of the compound. Recent studies have shown:
- Acute Toxicity : The compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.
- Chronic Exposure : Long-term exposure studies are ongoing to assess any potential carcinogenic or mutagenic effects.
Case Study 1: Cancer Cell Line Proliferation
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of this compound showed a dose-dependent decrease in cell proliferation. The IC was determined to be approximately 25 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Case Study 2: Enzyme Inhibition
In a study assessing the inhibition of cytochrome P450 enzymes, this compound was found to inhibit CYP3A4 activity by 40% at a concentration of 50 µM. This suggests potential interactions with other pharmaceuticals metabolized by this enzyme.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine?
- Methodological Answer : The compound can be synthesized via alkylation of the parent cyclohexane-1,2-diamine scaffold. For example, in analogous Schiff base syntheses, cyclohexane-1,2-diamine derivatives are prepared by reacting aldehydes or ketones with the diamine in diethyl ether under reflux, followed by recrystallization in ethanol (yield ~90%) . Characterization typically involves NMR (to confirm stereochemistry), IR (to verify imine or amine bonds), and mass spectrometry. For the target compound, GC purity assessment (≥98%) and chiral HPLC may be critical to ensure enantiomeric excess .
Q. How does stereochemistry influence the physicochemical properties of this compound?
- Methodological Answer : The (1S,2S) configuration dictates spatial arrangement, affecting solubility, melting point, and ligand coordination behavior. For example, trans-cyclohexane-1,2-diamine derivatives exhibit distinct dihedral angles compared to cis isomers, influencing their ability to chelate metals. X-ray crystallography or computational modeling (e.g., DFT) can validate stereochemical effects on bond angles and intermolecular interactions .
Advanced Research Questions
Q. What role does this compound play in enantioselective catalysis, and how can ligand modifications enhance catalytic efficiency?
- Methodological Answer : The diamine structure serves as a chiral ligand in asymmetric catalysis. For instance, Ni(II) complexes with cyclohexane-1,2-diamine derivatives catalyze Michael additions of 1,3-dicarbonyl compounds to nitroalkenes with >90% enantiomeric excess . To optimize performance:
- Introduce electron-withdrawing substituents (e.g., bromo groups) on aryl moieties to modulate metal-ligand electronic interactions.
- Adjust steric bulk (e.g., 3,3-dimethylbutyl groups) to enhance stereocontrol.
- Test catalytic activity under varying conditions (e.g., aqueous vs. anhydrous) to assess robustness .
Q. How can researchers design coordination polymers (CPs) using this diamine, and what structural parameters govern dimensionality?
- Methodological Answer : The ligand’s flexibility and donor atom geometry determine CP architecture. For example:
- Combine the diamine with thiocyanate (SCN⁻) and transition metals (e.g., Co²⁺) to form 1D chains or 2D layers.
- Use solvent polarity (e.g., DMF vs. water) to control crystallization kinetics.
- Characterize via single-crystal X-ray diffraction and FTIR to confirm bridging modes (e.g., μ₂-SCN vs. μ₃-SCN) .
Q. How can contradictions in biological activity data (e.g., antimicrobial efficacy) be systematically addressed?
- Methodological Answer : Discrepancies in MIC values may arise from strain specificity or substituent positioning. For example:
- Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria, as lipophilic 3,3-dimethylbutyl groups may enhance membrane penetration in the former.
- Test nitro-substituted derivatives at varying concentrations (e.g., 93.75–1500 μg/mL) to identify structure-activity trends .
- Use checkerboard assays to evaluate synergism with commercial antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
